molecular formula C13H11FO2S B14915080 1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one

1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one

Katalognummer: B14915080
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: GOPSMCZQCJFQEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one is an organic compound that features a fluorophenyl group, a furan ring, and a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with furan-2-ylmethanethiol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine)

Major Products:

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitrated or halogenated derivatives

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl group and furan ring contribute to its binding affinity and specificity. The thioether linkage may also play a role in modulating the compound’s reactivity and stability. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-2-((thiophen-2-ylmethyl)thio)ethan-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    1-(4-Chlorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)amino)ethan-1-one: Similar structure but with an amino group instead of a thioether linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H11FO2S

Molekulargewicht

250.29 g/mol

IUPAC-Name

1-(4-fluorophenyl)-2-(furan-2-ylmethylsulfanyl)ethanone

InChI

InChI=1S/C13H11FO2S/c14-11-5-3-10(4-6-11)13(15)9-17-8-12-2-1-7-16-12/h1-7H,8-9H2

InChI-Schlüssel

GOPSMCZQCJFQEO-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CSCC(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.